BD 1008 - 138356-08-8

BD 1008

Catalog Number: EVT-255347
CAS Number: 138356-08-8
Molecular Formula: C15H22Cl2N2
Molecular Weight: 301.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]ethanamine is a primary amine.
Source and Classification

BD 1008 is synthesized for research purposes and is categorized under receptor antagonists. Its primary action is on sigma receptors, specifically showing selectivity for sigma-1 and sigma-2 receptors. The compound has been utilized in studies exploring its effects on various physiological processes and its potential role in treating disorders linked to sigma receptor dysfunctions.

Synthesis Analysis

The synthesis of BD 1008 involves several key steps that utilize standard organic chemistry techniques. The process typically starts with the preparation of the core structure followed by functional group modifications. While specific proprietary methods may vary, a general synthetic route includes:

  1. Formation of the Ethylamine Derivative: The starting material is reacted with appropriate halogenated compounds to introduce the dichlorophenyl group.
  2. Pyrrolidine Introduction: A pyrrolidine moiety is added through reductive amination or similar methods.
  3. Dihydrobromide Formation: The final product is converted to its dihydrobromide salt form for enhanced solubility and stability.

Technical parameters such as reaction temperatures, solvent systems, and purification methods (e.g., chromatography) are crucial for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of BD 1008 can be described as follows:

  • Molecular Formula: C15_{15}H19_{19}Cl2_{2}N2^2Br2^2
  • Molecular Weight: Approximately 392.2 g/mol
  • Structural Features:
    • A dichlorophenyl group that enhances binding affinity to sigma receptors.
    • A pyrrolidine ring that contributes to the compound's pharmacological activity.

The three-dimensional conformation of BD 1008 allows it to interact selectively with sigma receptors, which is critical for its function as an antagonist.

Chemical Reactions Analysis

BD 1008 participates in various chemical reactions typical of amines and halogenated compounds. Key reactions include:

  1. Nucleophilic Substitution: The presence of the dichlorophenyl group allows for nucleophilic attack by amines or other nucleophiles.
  2. Reduction Reactions: Depending on the synthetic pathway, reduction may be employed to modify functional groups within the molecule.
  3. Salt Formation: The conversion to dihydrobromide involves acid-base reactions between BD 1008 base form and hydrobromic acid.

These reactions are essential for modifying the compound's properties or synthesizing derivatives with altered pharmacological profiles.

Mechanism of Action

BD 1008 acts primarily as a selective antagonist at sigma receptors, particularly sigma-1 receptors. The mechanism involves:

  • Binding Affinity: BD 1008 exhibits a binding affinity characterized by a Ki value of approximately 2 ± 1 nM for sigma-1 receptors, indicating strong interaction.
  • Inhibition of Receptor Activity: By binding to these receptors, BD 1008 inhibits their activity, which can modulate various signaling pathways involved in pain perception, neuroprotection, and potentially mood regulation.

The detailed understanding of its mechanism provides insights into its therapeutic potential in treating conditions such as anxiety disorders and neurodegenerative diseases.

Physical and Chemical Properties Analysis

BD 1008 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid or powder.
  • Solubility: Soluble in water and organic solvents like ethanol and dimethyl sulfoxide (DMSO), which aids in its application in biological assays.
  • Stability: The dihydrobromide salt form enhances stability compared to its free base counterpart.

These properties are critical for laboratory handling and application in experimental settings.

Applications

BD 1008 has been explored for various scientific applications:

  1. Research Tool: Used extensively in studies investigating sigma receptor functions and their roles in neurobiology.
  2. Pharmacological Studies: Assessed for potential therapeutic effects in conditions such as depression, anxiety, and neurodegenerative diseases.
  3. Analytical Reference Standard: Employed as a standard in analytical chemistry for method development involving receptor binding assays.

The ongoing research into BD 1008 continues to reveal its significance within pharmacology and neuroscience, highlighting its potential utility in both basic research and clinical applications.

Pharmacological Mechanisms of σ-Receptor Modulation

σ1 Receptor Antagonism: Selectivity and Binding Dynamics

BD-1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) demonstrates high-affinity antagonism at σ1 receptors, with a binding affinity (Ki) of 2 nM as established through radioligand displacement studies using ³H-pentazocine in guinea pig brain membranes [2] [10]. This nanomolar affinity reflects BD-1008's exceptional target engagement capability. The compound exhibits concentration-dependent inhibition of σ1 receptor binding with a steep Hill slope approaching unity, consistent with binding to a single, homogeneous population of receptors without cooperativity [8]. Kinetic analyses reveal BD-1008's binding is rapidly reversible, distinguishing it from irreversible or pseudo-irreversible sigma ligands, which contributes to its pharmacological utility as a mechanistic probe [4].

Structural determinants of BD-1008's selectivity involve its interaction with the transmembrane domain interface of the σ1 receptor. Molecular modeling suggests that the protonated amine of BD-1008 forms a salt bridge with Glu172 in the second transmembrane segment, while the dichlorophenyl moiety occupies a hydrophobic pocket formed by residues from transmembrane domains 3 and 4 [7]. This specific interaction pattern underlies BD-1008's >4-fold selectivity for σ1 over σ2 receptors (σ2 Ki = 8 nM), positioning it as one of the more selective σ1 antagonists available, though not absolutely subtype-specific [10]. BD-1008 effectively antagonizes σ1-mediated intracellular calcium mobilization from endoplasmic reticulum stores, confirming its functional antagonist profile beyond mere binding [1] [7].

Table 1: Binding Affinity Profile of BD-1008 and Reference Compounds at σ Receptors

Compoundσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity RatioPrimary Pharmacological Action
BD-10082.08.04.0σ1/σ2 antagonist
(+)-Pentazocine15.41,23079.9σ1 agonist
DTG22.519.71.1Pan-σ agonist
NE-1001.813977.2σ1 antagonist
PRE-08453.2>10,000>188σ1 agonist

Comparative Efficacy Against σ2 Receptor Subtypes

Despite its primary classification as a σ1 antagonist, BD-1008 exhibits significant affinity for σ2 receptors with a Ki of 8 nM, making it a dual σ1/σ2 antagonist with moderate selectivity [4] [10]. This dual binding profile differentiates BD-1008 from more selective agents like PRE-084 (σ1-selective agonist, σ1 Ki = 53.2 nM; σ2 Ki >10,000 nM) and pan-σ ligands like di-o-tolylguanidine (DTG; σ1 Ki = 22.5 nM, σ2 Ki = 19.7 nM) [2] [8]. BD-1008's moderate σ2 affinity contributes to its distinct pharmacological effects, particularly in modulating dopaminergic neurotransmission. Unlike σ1-selective antagonists (e.g., BD-1063), BD-1008 effectively blocks DTG-induced dopamine release in the nucleus accumbens, an effect mediated primarily through σ2 rather than σ1 receptors [2].

Functional studies reveal BD-1008's differential inhibition across σ receptor subtypes. At σ1 receptors, BD-1008 acts as a neutral antagonist, blocking the actions of agonists like PRE-084 without constitutive activity [1]. In contrast, at σ2 receptors, BD-1008 displays negative cooperativity with binding sites for σ2-preferring ligands, suggesting possible allosteric modulation [4]. This nuanced pharmacology is evident in cocaine self-administration paradigms where BD-1008 alone shows limited efficacy in reducing cocaine intake, unlike dual σ antagonism/dopamine transporter inhibitors (e.g., rimcazole analogs) that effectively decrease cocaine self-administration without affecting food-reinforced behavior [5]. This highlights BD-1008's functional distinction from ligands with additional dopaminergic mechanisms.

Table 2: Functional Outcomes of BD-1008 Across Experimental Paradigms

Functional AssayBD-1008 EffectComparison to Selective AgentsImplication
Cocaine self-administrationMinimal reductionLess effective than rimcazole analogsRequires dual σ/DAT inhibition for efficacy
DTG-induced dopamine releaseComplete inhibition (10 mg/kg i.p.)More effective than σ1-selective BD-1063Primarily σ2-mediated effect
PRE-084-induced neuroprotectionAntagonismSimilar efficacy to NE-100Confirms σ1 antagonism
Cocaine-induced place preferenceAttenuationComparable to BD-1063σ1-mediated behavioral effect
Cocaine-induced convulsionsProtectionSuperior to σ2-selective agentsRequires both σ1/σ2 blockade

Structure-activity relationship (SAR) analyses of BD-1008 analogs reveal that small modifications dramatically alter σ2 affinity. For instance, esterification of the terminal amine reduces σ2 affinity by >30-fold while preserving σ1 affinity, yielding compounds with enhanced σ1 selectivity [4]. This structural sensitivity suggests the σ2 binding pocket imposes stricter steric and electronic requirements than the σ1 pocket. BD-1008 represents a balanced dual antagonist occupying a unique niche between highly selective σ1 antagonists and pan-σ ligands, making it particularly valuable for studying systems where σ receptor subtypes interact functionally.

Allosteric Modulation of NMDA Receptor Complexes

BD-1008 indirectly modulates N-methyl-D-aspartate (NMDA) receptor activity through sigma receptor-dependent pathways, as σ1 receptors physically associate with NMDA receptor subunits and regulate their trafficking and function [1] [7]. The σ1 receptor acts as a chaperone protein at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and consequently influences NMDA receptor activation states [1]. BD-1008, by antagonizing σ1 receptors, disrupts the σ1-NMDA receptor complex, reducing NMDA receptor surface expression and attenuating calcium influx upon glutamate stimulation. This modulation occurs without direct binding to the NMDA receptor, as evidenced by BD-1008's lack of displacement of [¹⁸F]GE-179 (a channel-blocking NMDA PET ligand) in vivo [6].

The functional consequence of BD-1008's action is attenuation of pathological NMDA hyperactivity. In models of anti-NMDA receptor encephalitis, σ1 antagonists like BD-1008 conceptually parallel the effects of positive allosteric NMDA modulators (e.g., SGE-301) that restore NMDA receptor surface mobility disrupted by autoimmune antibodies [3]. While SGE-301 directly enhances glycine binding at the GluN1 subunit, BD-1008 achieves similar functional outcomes through upstream σ1 modulation. Specifically, BD-1008 prevents the aberrant confinement of NMDA receptors in synaptic compartments induced by pathological stimuli, as demonstrated by single-molecule tracking studies [3]. This normalization of receptor dynamics represents a therapeutically relevant mechanism for excitotoxicity-related disorders.

The σ1-NMDA interaction exhibits compartment-specific regulation, with BD-1008 exerting more pronounced effects on synaptic versus extrasynaptic NMDA receptors. This spatial specificity arises because σ1 receptors predominantly complex with synaptic NMDA receptors through scaffolding proteins like PSD-95 [1] [9]. BD-1008 administration reduces synaptic NMDA currents by approximately 30-40% in hippocampal slices without affecting extrasynaptic responses, aligning with this compartmentalization [7]. This selective modulation preserves physiological NMDA signaling while dampening pathological hyperactivity, offering a therapeutic advantage over broad-spectrum NMDA antagonists that disrupt normal neurotransmission.

Table 3: Molecular Interactions Between Sigma Receptors and NMDA Receptor Complexes

Interaction MechanismConsequence of BD-1008 AntagonismFunctional Outcome
σ1 receptor-NR1 subunit bindingDisruption of receptor complex stabilityReduced NMDA surface expression and synaptic currents
Calcium release from ER storesAttenuation of σ1-mediated Ca²⁺ signalingDecreased NMDA receptor phosphorylation and sensitization
Allosteric modulation of GluN2BIndirect alteration of glycine affinityReduced channel open probability
Receptor trafficking regulationNormalization of surface diffusion dynamicsProtection against antibody-mediated internalization
Lipid raft partitioningAltered membrane microenvironmentDiminished colocalization with downstream effectors

Properties

CAS Number

138356-08-8

Product Name

BD 1008

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine

Molecular Formula

C15H22Cl2N2

Molecular Weight

301.3 g/mol

InChI

InChI=1S/C15H22Cl2N2/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13/h4-5,12H,2-3,6-11H2,1H3

InChI Key

ASGIQUHBAVIOTI-UHFFFAOYSA-N

SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2

Synonyms

BD 1008
BD-1008
BD1008
DEMPEA
N-(2-(3,4-dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine

Canonical SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.